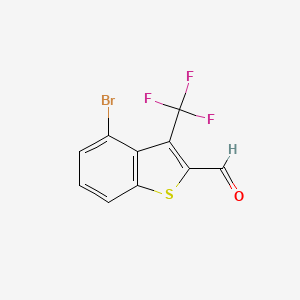

4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde

Description

Properties

Molecular Formula |

C10H4BrF3OS |

|---|---|

Molecular Weight |

309.10 g/mol |

IUPAC Name |

4-bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde |

InChI |

InChI=1S/C10H4BrF3OS/c11-5-2-1-3-6-8(5)9(10(12,13)14)7(4-15)16-6/h1-4H |

InChI Key |

FRISFQXSLZTZAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=C(S2)C=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the benzothiophene core.

- Introduction of the trifluoromethyl group at the 3-position.

- Bromination at the 4-position.

- Formylation at the 2-position.

Two main approaches are prominent in the literature:

- Aryne chemistry combined with alkynyl sulfides for benzothiophene formation.

- Bromination and trifluoromethylation of pre-formed benzothiophene derivatives.

Aryne Reaction with Alkynyl Sulfides (One-Step Benzothiophene Synthesis)

A highly efficient method for synthesizing benzothiophenes, including derivatives like this compound, involves the reaction of aryne precursors with alkynyl sulfides.

Key Features:

- Aryne precursors (e.g., 2-(trimethylsilyl)phenyl triflates) are activated by fluoride ions (commonly cesium fluoride).

- Alkynyl sulfides are prepared by coupling terminal alkynes with thiosulfonates.

- Reaction proceeds under mild conditions (room temperature to 80 °C) in solvents like acetonitrile.

- Yields are optimized by adjusting equivalents of reagents, solvent concentration, and temperature.

Representative Experimental Conditions:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Aryne precursor eq. | 2.0 - 3.0 equiv | 72 - 79 |

| CsF (fluoride source) | 3.0 - 4.0 equiv | 61 - 79 |

| Solvent | Acetonitrile (MeCN), 0.05 M | 70 |

| Temperature | Room temperature to 80 °C | 62 - 72 |

| Quencher | Water or triethylamine post-reaction | 80 |

(Table adapted from optimization studies in Matsuzawa et al., 2020)

Preparation of Alkynyl Sulfides:

- Terminal alkynes (e.g., 4-ethynyltoluene) react with S-methyl or S-ethyl 4-toluenethiosulfonate in the presence of CuI catalyst, Xantphos ligand, and K2CO3 base in DMSO.

- Reaction at room temperature for 24 hours yields alkynyl sulfides in high purity and yield (up to 93%).

This method allows for the introduction of various substituents, including trifluoromethyl groups, by selecting appropriate alkynyl sulfides or aryne precursors.

Bromination and Trifluoromethylation Techniques

Selective bromination and trifluoromethylation are critical steps for functionalizing the benzothiophene ring.

Bromination:

- Bromine or N-bromosuccinimide (NBS) is used as brominating agents.

- Reactions are typically carried out at room temperature or slightly elevated temperatures.

- Solvents such as tetrahydrofuran (THF) or dimethylacetamide (DMAC) mixed with methanol are common.

- Potassium persulfate or hydrogen peroxide may be used as oxidants to facilitate bromination.

Example from Patent Literature:

- Starting from 2-(4-chlorophenyl)-5-trifluoromethyl-1H-pyrroles-3-nitrile, bromine is added slowly at room temperature in a mixed solvent system.

- After reaction completion, the product 4-bromo-2-(substituted)-5-trifluoromethyl-1H-pyrroles-3-nitrile is isolated by filtration and drying.

- Yield ranges from 93% to 96% with melting points >238 °C (decomposition) indicating high purity.

Though this example is for pyrrole derivatives, similar bromination conditions are applicable to benzothiophene systems, especially for introducing bromine at specific positions.

Trifluoromethylation:

- Trifluoromethyl groups can be introduced via electrophilic trifluoromethylation reagents or by incorporating trifluoromethyl-substituted precursors.

- Use of trifluoromethylated aryne precursors or trifluoromethylated alkynyl sulfides enables direct incorporation during benzothiophene ring formation.

- This approach avoids multiple post-synthesis modification steps, increasing overall efficiency.

Formylation at the 2-Position

The aldehyde group at the 2-position of benzothiophene is generally introduced by:

- Directed lithiation of the benzothiophene core at the 2-position with strong bases like n-butyllithium at low temperatures (-78 °C).

- Subsequent quenching with electrophilic formylating agents such as dimethylformamide (DMF).

- Workup involves aqueous extraction and purification by chromatography.

This method provides regioselective formylation with good yields and is compatible with other substituents like bromine and trifluoromethyl groups.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid.

Reduction: 4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-methanol.

Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde is used in several scientific research fields:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a probe for biological assays.

Mechanism of Action

The mechanism by which 4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Systems

(a) 5-Bromo-3-(4-fluorophenylsulfonyl)-2,7-dimethyl-1-benzofuran

- Core Structure : Benzofuran (oxygen-containing heterocycle) vs. benzothiophene (sulfur-containing heterocycle).

- Substituents : Bromine at position 5, sulfonyl group at position 3, and methyl groups at positions 2 and 5.

- Key Differences :

(b) 3-Bromo-4-(trifluoromethyl)benzaldehyde

- Core Structure : Simple benzene ring vs. benzothiophene.

- Substituents : Bromine and -CF₃ at adjacent positions (3 and 4) with an aldehyde group.

- Key Differences :

Functional Group Analogues

(a) 4-(Bromomethyl)benzaldehyde

- Core Structure : Benzene with bromomethyl (-CH₂Br) and aldehyde groups.

- Key Differences :

(b) 5-Bromothiophene-3-carbaldehyde

- Core Structure : Thiophene (5-membered sulfur heterocycle) vs. benzothiophene (fused benzene-thiophene).

- Substituents : Bromine at position 5 and aldehyde at position 3.

- Key Differences :

Physicochemical and Reactivity Comparison

Biological Activity

4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, synthesizing findings from various studies, and presenting data on its efficacy, mechanisms of action, and potential therapeutic applications.

The compound features a benzothiophene backbone with a bromine atom and a trifluoromethyl group, which are known to influence its biological properties. The presence of these substituents can enhance lipophilicity and modulate interactions with biological targets.

Biological Activity Overview

Research indicates that benzothiophene derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Properties : Compounds in this class have shown promise in inhibiting cell growth and inducing apoptosis in various cancer cell lines. For instance, studies have reported that benzothiophene amide derivatives can inhibit histone deacetylase (HDAC), leading to the suppression of tumor growth .

- Neuroprotective Effects : Some derivatives have been noted for their potential in treating neurodegenerative diseases by modulating pathways involved in neuronal survival .

- Inflammation Modulation : Certain benzothiophene compounds have demonstrated anti-inflammatory effects, making them candidates for treating autoimmune and inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

- HDAC Inhibition : By inhibiting HDACs, these compounds can alter gene expression related to cell cycle regulation and apoptosis .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can influence oxidative stress pathways, contributing to their anticancer effects .

- Targeting Specific Receptors : The trifluoromethyl group may enhance binding affinity to specific molecular targets involved in disease processes.

Case Studies

Several case studies illustrate the compound's potential:

- In Vitro Studies : A study demonstrated that benzothiophene derivatives significantly reduced viability in cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations as low as 10 µM. The mechanism was linked to ROS generation and subsequent apoptosis .

- Animal Models : In vivo studies using murine models showed that administration of this compound resulted in reduced tumor growth compared to controls, supporting its efficacy as an anticancer agent .

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 10 | HDAC Inhibition |

| Study 2 | A549 | 15 | ROS Modulation |

| Study 3 | HeLa | 12 | Apoptosis Induction |

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde?

- Methodological Answer : Synthesis typically involves multi-step protocols. Key steps include:

- Bromination : Introduce the bromo group at the 4-position using electrophilic brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to avoid over-halogenation .

- Trifluoromethylation : Install the CF₃ group via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) using palladium catalysts. An inert atmosphere (N₂/Ar) is critical to prevent catalyst deactivation .

- Aldehyde Formation : Oxidize a methyl or hydroxymethyl precursor at the 2-position using oxidizing agents like PCC or Dess-Martin periodinane. Reaction times (4–12 hrs) and solvent polarity (e.g., DCM) must be optimized to minimize side reactions .

Key Considerations : Monitor reaction progress via TLC/GC-MS, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients).

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies aromatic protons (δ 7.5–8.5 ppm), aldehyde protons (δ ~10 ppm), and CF₃ coupling patterns. 19F NMR confirms trifluoromethyl group presence (δ -60 to -70 ppm) .

- X-ray Crystallography : Resolves spatial arrangement of the benzothiophene core and substituents. Requires single crystals grown via slow evaporation (solvent: EtOH/hexane) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₄BrF₃OS) with <2 ppm error .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions .

- Spill Management : Absorb spills with inert material (vermiculite) and dispose as halogenated waste. Avoid skin contact; wash immediately with soap/water for 15 minutes if exposed .

- Toxicity Mitigation : Limited toxicological data exist. Assume acute toxicity; conduct reactions at ≤100 mg scales initially .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The CF₃ group is strongly electron-withdrawing (-I effect), which:

- Activates the Benzothiophene Core : Enhances electrophilic substitution at the 2-position (aldehyde group) but deactivates the 4-position (bromine) .

- Modulates Reactivity in Cross-Couplings : In Suzuki reactions, use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C. The CF₃ group may sterically hinder coupling; optimize ligand choice (e.g., XPhos) to improve yields .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS anomalies)?

- Methodological Answer :

- NMR Discrepancies : For unexpected splitting, check for diastereotopic protons or dynamic effects. Variable-temperature NMR (VT-NMR) can reveal conformational flexibility .

- HRMS Anomalies : Isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br) must align with theoretical values. Deviations suggest impurities; re-purify via preparative HPLC (C18 column, MeCN/H₂O mobile phase) .

Q. How can this compound serve as a precursor in drug discovery, particularly for kinase inhibitors or antimicrobial agents?

- Methodological Answer :

- Kinase Inhibitor Design : The aldehyde group enables Schiff base formation with lysine residues in ATP-binding pockets. Conduct molecular docking (AutoDock Vina) to assess binding affinity .

- Antimicrobial Activity : Functionalize the aldehyde to hydrazones or thiosemicarbazones. Test against Gram-negative bacteria (e.g., E. coli) via MIC assays (concentration range: 1–100 µg/mL) .

Data Contradiction Analysis

Q. Why might X-ray crystallography and DFT calculations show discrepancies in bond angles or torsional strain?

- Methodological Answer :

- Experimental vs. Theoretical Models : X-ray data reflect solid-state packing effects, while DFT (B3LYP/6-31G*) models gas-phase geometry. Compare with Cambridge Structural Database entries to identify steric clashes or π-stacking in crystals .

- Mitigation : Use constrained DFT (e.g., ONIOM method) to simulate crystal environments and improve agreement .

Applications in Materials Science

Q. Can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

- Methodological Answer :

- MOF Synthesis : Coordinate the aldehyde group with Zn²⁺ or Cu²⁺ nodes in DMF at 120°C. Characterize porosity via BET analysis (N₂ adsorption at 77 K) .

- Catalytic Testing : Assess CO₂ adsorption capacity or catalytic activity in Knoevenagel reactions (substrate: malononitrile; monitor via FTIR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.